Cas no 143557-93-1 (Glycine, (bR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-b,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-,cyclic (15®3)-ether)
![Glycine, (bR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-b,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-,cyclic (15®3)-ether structure](https://fr.kuujia.com/scimg/cas/143557-93-1x500.png)
143557-93-1 structure
Nom du produit:Glycine, (bR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-b,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-,cyclic (15®3)-ether
Glycine, (bR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-b,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-,cyclic (15®3)-ether Propriétés chimiques et physiques
Nom et identifiant
-
- Glycine, (bR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-b,5-dihydroxy-N-methy...
- Glycine, (bR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-b,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L
- (4S)-5-{[(3R,4R,7S,10S,11S)-4-[(carboxymethyl)carbamoyl]-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-(propan-2-yl)-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(16),12,14-trien-13-yl]sulfinyl}-4-hydroxy-L-norvaline
- Glycine, (bR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-b,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-,cyclic (15®
- Glycine, 2-((4-amino-4-carboxy-2-hydroxybutyl)sulfinyl)-threo-beta,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-, cyclic (15-3)-ether, (2S-(1(S*),2R*,4R*))-
- Ustiloxin A
- Glycine, (
- 143557-93-1
- (2S,4S)-2-amino-5-[[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid
- CHEMBL212074
- AR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-
- A,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-, cyclic (15 inverted exclamation marku3)-ether
- DTXSID40931945
- (2S,4S)-2-amino-5-[(R)-[(2R,3S,6S,9S,10R)-9-(carboxymethylcarbamoyl)-10-ethyl-2,13-dihydroxy-6-isopropyl-10-methyl-3-(methylamino)-4,7-dioxo-11-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(16),12,14-trien-15-yl]sulfinyl]-4-hydroxy-pentanoic acid
- (2S,4S)-2-amino-5-[(R)-[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid
- C08442
- Q27108516
- Ustiloxin
- 5-[4-{[(Carboxymethyl)imino](hydroxy)methyl}-3-ethyl-6,9,11,15-tetrahydroxy-3-methyl-10-(methylamino)-7-(propan-2-yl)-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(16),5,8,12,14-pentaene-13-sulfinyl]-4-hydroxynorvaline
- CHEBI:9914
- Glycine, (bR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-b,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-,cyclic (15®3)-ether
-
- Piscine à noyau: InChI=1S/C28H43N5O12S/c1-6-28(4)23(26(41)31-10-19(36)37)33-24(39)20(12(2)3)32-25(40)21(30-5)22(38)14-8-17(45-28)16(35)9-18(14)46(44)11-13(34)7-15(29)27(42)43/h8-9,12-13,15,20-23,30,34-35,38H,6-7,10-11,29H2,1-5H3,(H,31,41)(H,32,40)(H,33,39)(H,36,37)(H,42,43)/t13-,15-,20-,21-,22-,23-,28+,46?/m0/s1
- La clé Inchi: QRLBQXQEGMBXFM-DYRILNNMSA-N
- Sourire: OC(CNC([C@@H]1NC(=O)[C@H](C(C)C)NC(=O)[C@@H](NC)[C@@H](O)C2C(=CC(O)=C(C=2)O[C@]1(C)CC)S(C[C@H](C[C@@H](C(=O)O)N)O)=O)=O)=O
Propriétés calculées
- Qualité précise: 673.263
- Masse isotopique unique: 673.263
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 10
- Nombre de récepteurs de liaison hydrogène: 15
- Comptage des atomes lourds: 46
- Nombre de liaisons rotatives: 12
- Complexité: 1140
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 7
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 306A^2
- Le xlogp3: -6.8
Propriétés expérimentales
- Dense: 1.48
- Point d'ébullition: 1119.5°Cat760mmHg
- Point d'éclair: 630.8°C
- Indice de réfraction: 1.642
Glycine, (bR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-b,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-,cyclic (15®3)-ether Littérature connexe
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
143557-93-1 (Glycine, (bR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-b,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-,cyclic (15®3)-ether) Produits connexes
- 955639-52-8(N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-2-methylbenzene-1-sulfonamide)
- 1632286-07-7(2-(4-Fluorotetrahydro-2H-pyran-4-yl)benzonitrile)
- 178631-05-5(1-Hexyl-3-methylimidazolium iodide)
- 2648939-03-9(tert-butyl 2-amino-3-(trimethylsilyl)propanoate, trifluoroacetic acid)
- 946246-67-9(3-butanamido-N-(2-fluorophenyl)furo3,2-bpyridine-2-carboxamide)
- 4790-22-1(5-Methoxy-a-oxo-6-(phenylmethoxy)-1H-indole-3-acetamide)
- 1142096-06-7(Etravirine-d8)
- 53859-25-9(Methyl 2-(6-chloro-1H-indol-3-yl)acetate)
- 22348-32-9((R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol)
- 157994-44-0(2-[[(dimethylamino)sulfonyl]oxy]Benzoic acid methyl ester)
Fournisseurs recommandés
Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Taian Jiayue Biochemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Shanghai Xinsi New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Suzhou Senfeida Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

pengshengyue
Membre gold
Fournisseur de Chine
Lot
